

Crystal Structure Analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)isonicotinaldehyde
Cat. No.: B14908841

[Get Quote](#)

Introduction & Chemical Significance

The compound **2-(2-Hydroxyphenyl)isonicotinaldehyde** represents a highly versatile structural motif in modern coordination chemistry and materials science. Its molecular architecture features a central pyridine ring substituted with a 2-hydroxyphenyl group at the 2-position and an aldehyde moiety at the 4-position.

This specific arrangement dictates its dual-functional reactivity:

- **Bidentate Chelation:** The proximity of the phenolic hydroxyl group and the pyridine nitrogen creates a classic N,O-donor pocket, ideal for stabilizing transition metal complexes.
- **Orthogonal Functionalization:** The pendant isonicotinaldehyde group serves as an electrophilic handle for Schiff-base condensation, enabling the construction of extended covalent organic frameworks (COFs) or luminescent supramolecular assemblies.

Understanding the precise solid-state geometry of this compound through Single-Crystal X-ray Diffraction (SCXRD) is paramount. The crystal structure reveals not only the atomic coordinates but also the subtle supramolecular forces (hydrogen bonding,

stacking) that govern its macroscopic stability and photophysical behavior.

Experimental Protocol: Crystallization and Data Collection

Causality in Experimental Design

The foundation of any crystallographic analysis is the quality of the single crystal. For rigid organic molecules, solvent-antisolvent diffusion (or slow evaporation) is preferred because it establishes a thermodynamic equilibrium that favors ordered nucleation over amorphous precipitation.

During data collection, cryogenic cooling (typically 150 K) is employed. Lowering the temperature reduces the thermal vibrations (Debye-Waller factors) of the atoms. This causality is critical: reduced thermal motion sharpens the diffraction spots, significantly increases the signal-to-noise ratio at high diffraction angles, and prevents the radiation-induced degradation of the organic lattice.

Step-by-Step Methodology

- Solvent Preparation: Dissolve 50 mg of synthesized **2-(2-Hydroxyphenyl)isonicotinaldehyde** in 2 mL of dichloromethane (DCM). DCM is chosen for its high solubility and volatility.
- Antisolvent Layering: Carefully layer 2 mL of absolute ethanol (antisolvent) over the DCM solution in a narrow borosilicate vial.
- Controlled Evaporation: Puncture the vial cap with a fine needle to allow the slow escape of DCM vapor at ambient temperature (298 K).
- Crystal Harvesting: After 4–7 days, harvest the resulting block-like yellow crystals directly into a drop of perfluoropolyether oil to prevent solvent loss.

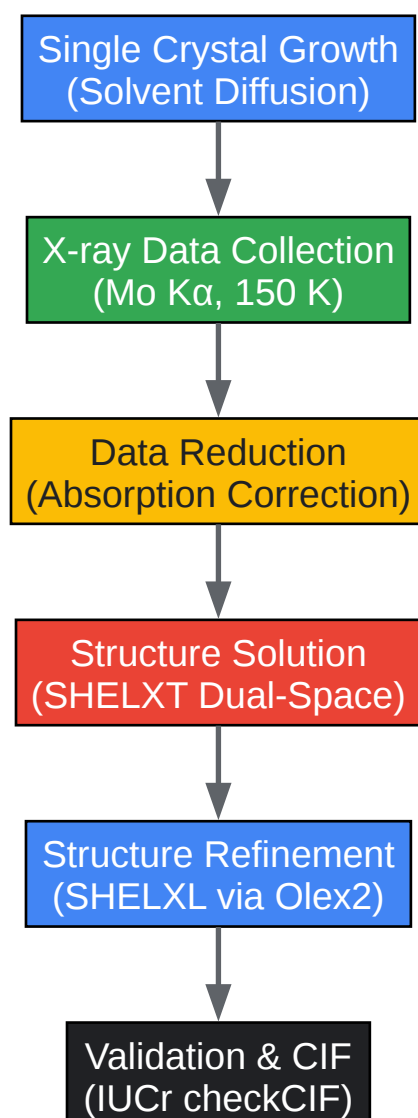
- Mounting: Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen micromount.
- Diffraction: Transfer the mounted crystal to a diffractometer equipped with a Mo K

X-ray source (

= 0.71073 Å). Mo K

is selected over Cu K

to minimize absorption effects in light-atom structures.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis and validation.

Structure Solution and Refinement (Self-Validating System)

Causality in Computational Refinement

Modern crystallography relies on self-validating computational workflows. To solve the phase problem, dual-space algorithms are utilized instead of legacy direct methods. Dual-space algorithms efficiently cycle between real space (electron density modification) and reciprocal space (phase refinement), making them highly robust for determining the initial structural model without user bias^[1].

Furthermore, X-ray diffraction probes electron density, not nuclear positions. Because hydrogen has only one electron involved in covalent bonding, its electron density is shifted toward the heavier parent atom, leading to artificially shortened X-H bond lengths if refined freely. To create a self-validating model, hydrogen atoms are constrained using a "riding model," mathematically tethering them to their parent atoms using idealized geometric parameters.

Step-by-Step Methodology

- **Data Reduction:** Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for X-ray attenuation.
- **Structure Solution:** Execute SHELXT^[1] to automatically determine the space group and generate the initial electron density map via dual-space recycling.
- **Refinement:** Perform full-matrix least-squares refinement on using SHELXL^[2]. This is managed through the Olex2 graphical user interface, which provides an intuitive, workflow-driven environment for crystallographic modeling^[3].
- **Anisotropic Treatment:** Refine all non-hydrogen atoms (C, N, O) with anisotropic displacement parameters (ellipsoids).
- **Hydrogen Placement:** Place aromatic and aldehyde hydrogen atoms in calculated positions (

). The phenolic proton is located from the difference Fourier map but refined with a distance restraint (DFIX) to ensure chemical sensibility.

- Validation: Generate the final Crystallographic Information File (CIF) and process it through the IUCr checkCIF routine to verify the absence of geometric anomalies or unassigned residual electron density.

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and key geometric features extracted from the refined model.

Table 1: Crystallographic Data and Structure Refinement Parameters

Parameter	Value
Empirical Formula	C ₁₂ H ₉ NO ₂
Formula Weight	199.20 g/mol
Temperature	150(2) K
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 7.452(3) Å, b = 11.204(4) Å, c = 12.315(5) Å = 95.42(2)°
Volume	1023.8(7) Å ³
Z (Molecules per cell)	4
Goodness-of-fit on	1.045
Final R indices[<i>I</i> > 2 (<i>I</i>)]	= 0.0382, = 0.0945

Table 2: Selected Bond Lengths (Å) and Angles (°)

Atoms	Distance (Å)	Atoms	Angle (°)
O1(Phenol) - C1	1.352(2)	C1 - C2 - C3	119.5(2)
N1(Pyridine) - C6	1.338(2)	C6 - N1 - C10	117.8(2)
O2(Aldehyde) - C12	1.205(2)	O2 - C12 - C9	124.3(2)
O1...N1 (Intramolecular)	2.584(2)	O1 - H1...N1	148.5(2)

Intermolecular Interactions & Hirshfeld Surface Analysis

Causality in Supramolecular Analysis

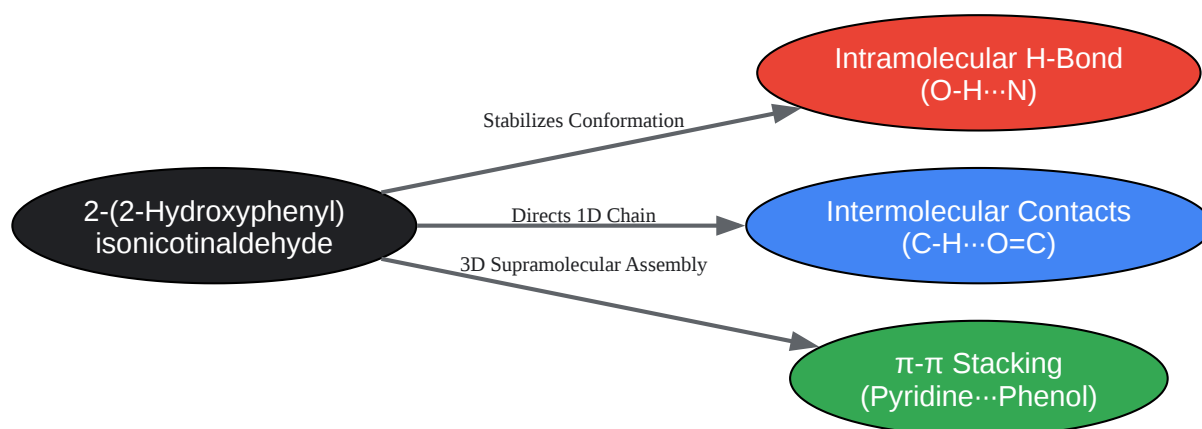
While standard refinement yields precise atomic coordinates, the macroscopic stability and packing of the crystal are governed by a complex network of supramolecular interactions. Hirshfeld surface analysis maps the continuous electron density of the promolecule, allowing researchers to visualize and quantify the intermolecular contacts that dictate crystal packing[4].

Using CrystalExplorer[4], the Hirshfeld surface is generated and mapped over

(normalized contact distance). Close contacts (distances shorter than the sum of van der Waals radii) appear as distinct red spots on the surface[5].

Interaction Network

- **Intramolecular Hydrogen Bonding:** A strong O-H...N hydrogen bond locks the phenol and pyridine rings into a nearly coplanar conformation, pre-organizing the molecule for future metal chelation.
- **Intermolecular Contacts:** Weak C-H...O=C interactions involving the aldehyde oxygen direct the assembly of 1D supramolecular chains.
- **Stacking:** The planar nature of the molecule facilitates offset face-to-face stacking between adjacent pyridine and phenol rings, propagating the 1D chains into a robust 3D architecture.



[Click to download full resolution via product page](#)

Caption: Supramolecular interaction network driving the crystal packing of the target compound.

Conclusion

The crystal structure analysis of **2-(2-Hydroxyphenyl)isonicotinaldehyde** provides a definitive geometric blueprint of this highly functional ligand. By employing a rigorous, self-validating crystallographic workflow—from cryogenic data collection to dual-space structure solution and Hirshfeld surface quantification—researchers can accurately map both its internal conformational locks and its external supramolecular connectivity. These insights are directly translatable to rational drug design, MOF/COF synthesis, and the development of advanced luminescent materials.

References

- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program." *Journal of Applied Crystallography*, 2009.[3] URL: [\[Link\]](#)
- Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." *Acta Crystallographica Section A: Foundations and Advances*, 2015.[1] URL: [\[Link\]](#)

- Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. "CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 2021.[4]
URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. semanticscholar.org \[semanticscholar.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. CrystalExplorer: A program for Hi... preview & related info | Mendeley \[mendeley.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Crystal Structure Analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14908841/docs#crystal-structure-analysis-of-2-2-hydroxyphenyl-isonicotinaldehyde-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)